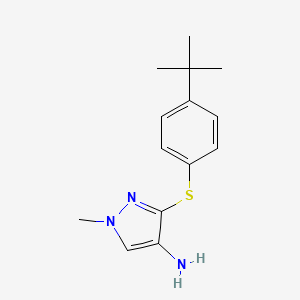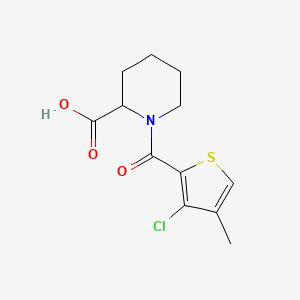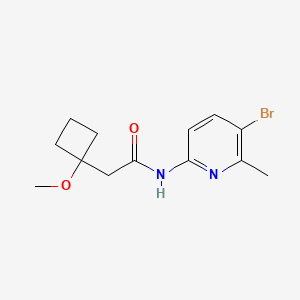
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid, also known as BMS-433796, is a novel small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It has been found to be effective in inhibiting the activity of a class of enzymes called matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) proteins.
Mécanisme D'action
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid inhibits the activity of MMPs by binding to the active site of the enzyme. MMPs are zinc-dependent enzymes that require zinc ions for their activity. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid contains a sulfamoyl group that chelates the zinc ion in the active site of the enzyme, thereby inhibiting its activity. This leads to the inhibition of ECM degradation and the promotion of tissue repair.
Biochemical and physiological effects:
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of ECM proteins. This leads to the promotion of tissue repair and the inhibition of tumor invasion and metastasis. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has also been found to reduce the severity of arthritis in animal models by inhibiting the activity of MMPs. It has been found to have no significant toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid. One direction is the development of more potent and selective MMP inhibitors that can be used as therapeutic agents for various diseases. Another direction is the study of the pharmacokinetics and pharmacodynamics of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid in humans. This will provide valuable information on its safety and efficacy as a therapeutic agent. The development of new delivery systems that can improve the solubility and bioavailability of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid is also an important future direction. Finally, the study of the role of MMPs in various diseases and the identification of new targets for MMP inhibitors is an important area of research.
Méthodes De Synthèse
The synthesis of 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid involves a multi-step process that starts with the reaction of 4-bromo-3-nitrobenzoic acid with 3-methylbut-2-en-1-ol to obtain the corresponding ester. The ester is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with sulfamide to obtain the desired compound. The final product is obtained after purification by crystallization.
Applications De Recherche Scientifique
3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. It has been found to be effective in inhibiting the activity of MMPs, which are involved in the degradation of ECM proteins. MMPs play a crucial role in the progression of cancer by promoting tumor invasion and metastasis. 3-Bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid has been found to inhibit the activity of MMP-2 and MMP-9, which are overexpressed in various cancers. It has also been found to be effective in reducing the severity of arthritis in animal models by inhibiting the activity of MMPs.
Propriétés
IUPAC Name |
3-bromo-4-(3-methylbut-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c1-8(2)5-6-14-19(17,18)11-4-3-9(12(15)16)7-10(11)13/h3-5,7,14H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUGSPVXKVXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)


![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)


![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)

![Methyl 4-[(4-methylcyclohexyl)amino]cyclohexane-1-carboxylate](/img/structure/B6644745.png)
![5-bromo-3-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6644753.png)
![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)
